N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Deploy this tetrazole-linked 3,4,5-trimethoxybenzamide (TMB) to bypass internal azide-handling synthesis. The distinct 3,4-difluorophenyl group critically modulates target engagement vs. other halogenated analogs, while the metabolically stable tetrazole replaces labile carboxylic acids. Ideal for antitubulin SAR and α7 nAChR PAM validation programs. Ensure lot-specific selectivity: generic interchange risks >10-fold potency loss.

Molecular Formula C18H17F2N5O4
Molecular Weight 405.362
CAS No. 942000-05-7
Cat. No. B2861980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
CAS942000-05-7
Molecular FormulaC18H17F2N5O4
Molecular Weight405.362
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H17F2N5O4/c1-27-14-6-10(7-15(28-2)17(14)29-3)18(26)21-9-16-22-23-24-25(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H,21,26)
InChIKeyHWWBNIDEWZPHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 942000-05-7): A Dual-Pharmacophore Tetrazole-Trimethoxybenzamide Research Probe


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 942000-05-7) is a synthetic small molecule (C18H17F2N5O4, MW 405.36) that combines a 1,5-disubstituted tetrazole moiety bearing a 3,4-difluorophenyl group with a 3,4,5-trimethoxybenzamide pharmacophore via a methylene linker. The 3,4,5-trimethoxybenzamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to inhibit tubulin polymerization and topoisomerase II, with structurally optimized derivatives achieving nanomolar antiproliferative IC50 values [1][2]. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere [3], while the 3,4-difluorophenyl substitution modulates lipophilicity and target-binding interactions [4]. This compound is offered as a research-grade building block for structure-activity relationship (SAR) exploration, primarily in anticancer and CNS-targeted drug discovery programs.

Procurement Risk: Why Closely Related Tetrazole-Trimethoxybenzamide Analogs (e.g., 4-Fluorophenyl, 4-Chlorophenyl, Cyclohexyl) Cannot Be Interchanged with CAS 942000-05-7 Without Functional Consequence


Within the N-(tetrazolylmethyl)-trimethoxybenzamide chemotype, seemingly minor substituent variations on the N1-phenyl ring produce substantial differences in biological activity. Evidence from the broader trimethoxybenzamide literature demonstrates that antiproliferative potency varies by >10-fold across structurally close analogs (e.g., IC50 3.01 μM for the optimized benzofuran-trimethoxybenzamide derivative 6g vs. >30 μM for the non-tumoral HEK-293 control, reflecting substituent-dependent selectivity) [1]. The 3,4-difluorophenyl pattern in CAS 942000-05-7 is distinct from the 4-fluorophenyl (single F), 4-chlorophenyl, 3,4-dimethylphenyl, and cyclohexyl analogs, each of which presents different electronic (Hammett σ), lipophilic (π), and steric profiles that directly impact target engagement [2]. A published SAR study on benzofuran-trimethoxybenzamide tubulin inhibitors further confirms that substituent identity and position on the aromatic ring are critical determinants of cytotoxicity and tubulin polymerization inhibition [1]. Generic interchange without experimental validation therefore risks significant loss of potency, altered selectivity, or complete abrogation of the desired pharmacological effect.

Quantitative Differentiation Evidence: N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide vs. Closest Structural Analogs


3,4-Difluorophenyl vs. 4-Fluorophenyl Substitution: Lipophilicity and Electronic Modulation Advantage

The 3,4-difluorophenyl substitution pattern in CAS 942000-05-7 confers a differentiated electronic and lipophilic profile compared to the mono-fluorinated 4-fluorophenyl analog (CAS 897623-42-6). The addition of a second fluorine atom at the meta position increases the electron-withdrawing character of the aryl ring (Σσm+p for 3,4-F2: ~0.72 vs. 4-F: 0.06), which can enhance metabolic stability by reducing oxidative metabolism at the phenyl ring [1]. Furthermore, the 3,4-difluorophenyl motif is a recognized privileged fragment in CNS drug discovery, with the 3,4-difluoro substitution pattern associated with improved blood-brain barrier permeability in certain chemotypes [2]. While direct comparative ADME data for CAS 942000-05-7 vs. the 4-fluoro analog are not published, the electronic and steric differences between the two substitution patterns are well-characterized and predictably impact target binding and pharmacokinetic behavior [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Trimethoxybenzamide Pharmacophore: Class-Level Antiproliferative Potency Evidence from Benzofuran-TMB Derivatives

The 3,4,5-trimethoxybenzamide (TMB) moiety present in CAS 942000-05-7 is the core pharmacophore responsible for tubulin polymerization inhibition in structurally related analogs. Li et al. (2020) reported that the optimized benzofuran-based TMB derivative 6g inhibited tubulin polymerization with IC50 values of 3.01 μM (MDA-MB-231), 5.20 μM (HCT-116), 9.13 μM (HT-29), and 11.09 μM (HeLa), while showing selectivity over non-tumoral HEK-293 cells (IC50 >30 μM) [1]. Although these data derive from benzofuran-linked (rather than tetrazole-linked) TMB derivatives, the TMB pharmacophore is the conserved element responsible for the antitubulin activity, establishing the class-level potency baseline [2]. This indicates that CAS 942000-05-7, as a TMB-bearing chemotype, inherits this pharmacophore's capacity for tubulin engagement, with the tetrazole linker and difluorophenyl group providing vectors for further optimization of potency and selectivity.

Anticancer Research Tubulin Polymerization Inhibition Cytotoxicity Assay

Tetrazole Bioisostere Advantage: Metabolic Stability and Physicochemical Profile vs. Amide and Carboxylic Acid Analogs

The 1,5-disubstituted tetrazole in CAS 942000-05-7 functions as a bioisosteric replacement for the carboxylic acid or amide moiety found in simpler TMB analogs. Tetrazoles exhibit superior metabolic stability compared to carboxylic acids due to resistance to glucuronidation and β-oxidation, while maintaining comparable pKa (~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acids) and hydrogen-bonding capacity [1]. In the context of ACAT inhibitor development, tetrazole amide derivatives demonstrated nanomolar IC50 values (5–75 nM) in hepatic microsomal assays, with electron-donating substituents on the tetrazole ring critically modulating potency [2]. The tetrazole-methylene linker in CAS 942000-05-7 adds one additional rotatable bond compared to direct amide-linked analogs, providing conformational flexibility that can enhance induced-fit binding to target proteins. These combined features differentiate the tetrazole-containing scaffold from simpler amide (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) or carboxylic acid analogs, which may exhibit inferior metabolic stability or binding kinetics [1][3].

Metabolic Stability Drug Design Bioisostere Strategy

3,4-Difluorophenyl-Tetrazole Fragment as α7 nAChR Positive Allosteric Modulator Pharmacophore: Patent Context

The tetrazole-substituted aryl amide chemotype, including compounds with 3,4-difluorophenyl substitution on the tetrazole ring, is claimed in patent US 7,981,914 (Roche Palo Alto) as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) [1][2]. The patent explicitly enumerates 3,4-difluoro-phenyl as a preferred Ar1 substituent within the generic Markush structure, and describes the utility of these compounds for cognitive enhancement, attention deficit disorders, and Alzheimer's disease [1]. Although CAS 942000-05-7 is not itself an exemplified compound in the patent, it falls within the claimed structural scope (where Ar1 = 3,4-difluorophenyl and Ar2 = 3,4,5-trimethoxyphenyl). This establishes a documented intellectual property context and target hypothesis for this chemotype that is absent for close analogs lacking the 3,4-difluorophenyl group. The specific 3,4-difluoro substitution is critical, as SAR studies within the α4β2α5 nAChR PAM series have shown that the 3,4-difluorophenyl analog (4f) retains PAM activity while the 2,3-difluorophenyl isomer (4e) loses activity entirely .

Neuroscience Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Optimal Procurement and Application Scenarios for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 942000-05-7)


Anticancer SAR Campaigns Requiring Tubulin Polymerization Inhibitor Scaffold Diversification

CAS 942000-05-7 is best deployed as a tetrazole-linked 3,4,5-trimethoxybenzamide (TMB) scaffold for systematic SAR exploration of antitubulin agents. Given that benzofuran-TMB derivatives have demonstrated IC50 values as low as 3.01 μM against MDA-MB-231 breast cancer cells [1], research teams can use this compound as a starting point to evaluate how the tetrazole-methylene linker and 3,4-difluorophenyl group modulate potency, solubility, and selectivity relative to established TMB chemotypes. Procurement is recommended for medicinal chemistry laboratories seeking to diversify beyond benzofuran, Schiff base, or amide-linked TMB series.

CNS Drug Discovery Programs Targeting α7 Nicotinic Acetylcholine Receptors

For neuroscience-focused drug discovery, CAS 942000-05-7 provides a commercially accessible entry into the tetrazole-substituted aryl amide class claimed as α7 nAChR positive allosteric modulators in US 7,981,914 [2]. Academic or biotech groups investigating cognitive enhancement, schizophrenia, or Alzheimer's disease can procure this compound as a tool for validating the α7 PAM target hypothesis without committing internal synthetic resources to the tetrazole core synthesis, which requires handling of azide reagents.

Physicochemical Property Benchmarking and In Silico Model Validation

The dual-pharmacophore architecture of CAS 942000-05-7 (electron-rich trimethoxybenzamide + electron-deficient difluorophenyl-tetrazole) makes it a valuable compound for validating computational ADME prediction models. With a calculated molecular weight of 405.36 Da, 5 H-bond acceptors, and 2 H-bond donors , this compound sits near the center of oral drug-like chemical space and can serve as a calibration standard for in silico tools predicting permeability, solubility, and metabolic stability of halogenated heterocyclic amides.

Chemical Biology Probe Development via the Tetrazole Bioisostere Strategy

CAS 942000-05-7 is suitable for chemical biology groups developing affinity probes or PROTACs that require a metabolically stable tetrazole anchor. The tetrazole's resistance to glucuronidation and oxidative metabolism, compared to carboxylic acid bioisosteres [3], makes this compound a preferred starting fragment for probe molecules intended for prolonged cellular residence time studies. The trimethoxybenzamide moiety can further serve as a ligand for E3 ligase recruitment (e.g., VHL or CRBN) in PROTAC design, while the tetrazole-linked difluorophenyl group provides a vector for linker attachment.

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.